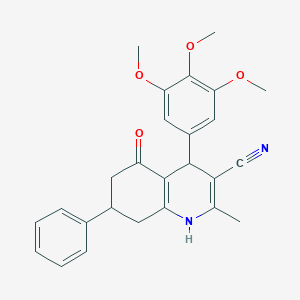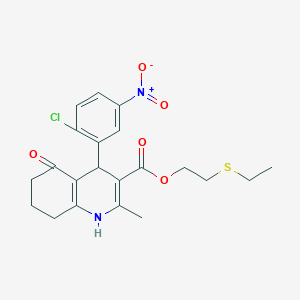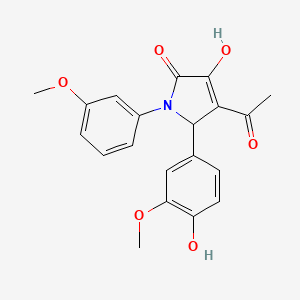![molecular formula C20H24F2N4O B4983179 N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea, also known as DFP-10825, is a small molecule inhibitor that targets the oncogenic protein, BCL-2. BCL-2 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis or programmed cell death. Overexpression of BCL-2 has been implicated in the development and progression of various types of cancer, including leukemia, lymphoma, breast, lung, and prostate cancer. Therefore, inhibition of BCL-2 has emerged as a promising strategy for cancer therapy.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea binds to the hydrophobic groove of BCL-2, which is critical for the anti-apoptotic function of the protein. By occupying this site, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea prevents the interaction between BCL-2 and its pro-apoptotic partners, such as BAX and BAK, leading to the activation of the apoptotic pathway and the death of cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been shown to induce caspase-dependent apoptosis in cancer cells, as evidenced by the cleavage of caspase-3 and PARP, two key markers of apoptosis. N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea also decreases the mitochondrial membrane potential, which is a hallmark of apoptosis. In addition, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been reported to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has several advantages as a research tool for studying BCL-2-dependent apoptosis. It is a highly specific inhibitor of BCL-2, with minimal off-target effects. It is also cell-permeable and can be used in a variety of cell-based assays, including flow cytometry, western blotting, and immunofluorescence. However, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has some limitations, including its relatively low potency compared to other BCL-2 inhibitors and its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea. First, further optimization of the compound may lead to the development of more potent and selective BCL-2 inhibitors with improved pharmacological properties. Second, combination therapy with N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea and other anticancer agents may enhance the efficacy of treatment and overcome drug resistance. Third, the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases, may be explored using N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea as a research tool. Finally, the use of N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea in clinical trials for cancer patients may be investigated to evaluate its safety and efficacy in humans.
Métodos De Síntesis
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea was synthesized using a multi-step process that involved the reaction of 2,4-difluoroaniline with 4-(chloromethyl)benzylamine to form an intermediate, which was then reacted with 4-ethylpiperazine and isocyanate to yield the final product. The synthesis of N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea was reported in a peer-reviewed journal, and the purity and identity of the compound were confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. In vivo studies using xenograft models have demonstrated that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea inhibits tumor growth and prolongs survival in mice bearing BCL-2-dependent tumors. These findings suggest that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has potential as a therapeutic agent for cancer.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O/c1-2-25-9-11-26(12-10-25)14-15-3-6-17(7-4-15)23-20(27)24-19-8-5-16(21)13-18(19)22/h3-8,13H,2,9-12,14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIBDLUUZKLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
